(2R)-2-(Methoxymethyl)morpholine
Overview
Description
(2R)-2-(Methoxymethyl)morpholine is a chiral morpholine derivative characterized by the presence of a methoxymethyl group at the second position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Methoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Methanol or other suitable organic solvents
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Methoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids
Reduction: Alcohols
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
(2R)-2-(Methoxymethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(Methoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the methoxymethyl group.
(2S)-2-(Methoxymethyl)morpholine: The enantiomer of (2R)-2-(Methoxymethyl)morpholine.
N-Methylmorpholine: A morpholine derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its chiral nature and the presence of the methoxymethyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific stereochemistry can result in distinct interactions with biological targets, making it a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437399 | |
Record name | (2R)-2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157791-21-4 | |
Record name | (2R)-2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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